molecular formula C4H8Cl2O B13469478 4,4-Dichlorobutan-1-ol CAS No. 159433-58-6

4,4-Dichlorobutan-1-ol

Cat. No.: B13469478
CAS No.: 159433-58-6
M. Wt: 143.01 g/mol
InChI Key: OHSSXJLLWCUPEV-UHFFFAOYSA-N
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Description

4,4-Dichlorobutan-1-ol is an organic compound with the molecular formula C4H8Cl2O. It is a chlorinated alcohol, characterized by the presence of two chlorine atoms attached to the fourth carbon of a butanol chain. This compound is of interest in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichlorobutan-1-ol can be synthesized through the chlorination of 3-buten-1-ol. The process involves the reaction of propylene with aqueous formaldehyde stabilized with alcohol in the presence of silica sand to form 3-buten-1-ol, which is then chlorinated to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,4-Dichlorobutanal or 4,4-dichlorobutanoic acid.

    Reduction: 4-chlorobutan-1-ol or butan-1-ol.

    Substitution: Products depend on the nucleophile used, such as 4-chlorobutan-1-amine when ammonia is used.

Scientific Research Applications

4,4-Dichlorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dichlorobutan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobutan-1-ol: Similar structure but with chlorine atoms on the third and fourth carbons.

    4-Chlorobutan-1-ol: Contains only one chlorine atom on the fourth carbon.

    Butan-1-ol: A non-chlorinated analog.

Uniqueness

4,4-Dichlorobutan-1-ol is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.

Properties

CAS No.

159433-58-6

Molecular Formula

C4H8Cl2O

Molecular Weight

143.01 g/mol

IUPAC Name

4,4-dichlorobutan-1-ol

InChI

InChI=1S/C4H8Cl2O/c5-4(6)2-1-3-7/h4,7H,1-3H2

InChI Key

OHSSXJLLWCUPEV-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)Cl)CO

Origin of Product

United States

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